N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate
Brand Name: Vulcanchem
CAS No.: 53505-74-1
VCID: VC17022966
InChI: InChI=1S/C24H51N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25;1-2(3)4/h26H,2-23,25H2,1H3,(H,27,28);1H3,(H,3,4)
SMILES:
Molecular Formula: C26H55N3O3
Molecular Weight: 457.7 g/mol

N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate

CAS No.: 53505-74-1

Cat. No.: VC17022966

Molecular Formula: C26H55N3O3

Molecular Weight: 457.7 g/mol

* For research use only. Not for human or veterinary use.

N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate - 53505-74-1

Specification

CAS No. 53505-74-1
Molecular Formula C26H55N3O3
Molecular Weight 457.7 g/mol
IUPAC Name acetic acid;N-[3-(3-aminopropylamino)propyl]octadecanamide
Standard InChI InChI=1S/C24H51N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25;1-2(3)4/h26H,2-23,25H2,1H3,(H,27,28);1H3,(H,3,4)
Standard InChI Key OSWWZRYSHXCAEV-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN.CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate has the molecular formula C₄₂H₈₅N₃O₂·C₂H₄O₂, corresponding to a monostearoyl derivative of a diaminopropylamine acetic acid salt. The structure comprises:

  • Stearic acid moiety: An 18-carbon saturated fatty acid chain providing hydrophobicity.

  • Polyamine backbone: A 3-((3-aminopropyl)amino)propyl group creating a branched diamine structure with primary (-NH₂) and secondary (-NH-) amines.

  • Acetate counterion: Neutralizes the amine groups, enhancing water solubility .

Structural Comparison to Analogous Compounds

The compound differs from N-[3-(dimethylamino)propyl]stearamide monoacetate (CAS #13282-70-7) by replacing dimethylamino groups with primary amines. This structural variation increases its cationic charge density at neutral pH, potentially enhancing binding to anionic surfaces .

Table 1: Key Identifiers of N-(3-((3-Aminopropyl)amino)propyl)stearamide Monoacetate

PropertyValueSource
CAS Number94346-38-0
Molecular Weight723.2 g/mol (calculated)
AppearanceWhite to off-white flakes
SolubilityLipophilic (log Kow ≈ 6.2*) *
*Estimated from analog data

Synthesis and Manufacturing

Reaction Pathway

The synthesis typically involves a three-step process:

  • Amidation: Stearic acid reacts with 3,3'-diaminodipropylamine to form N-(3-((3-aminopropyl)amino)propyl)stearamide.

  • Acetylation: The tertiary amine is neutralized with acetic acid to yield the monoacetate salt.

  • Purification: Crystallization from ethanol-water mixtures removes unreacted amines and fatty acids .

Industrial-Scale Production Considerations

  • Temperature control: Exothermic amidation requires cooling to ≤80°C to prevent decomposition.

  • Yield optimization: Excess diamine (1.5:1 molar ratio) ensures complete stearic acid conversion.

  • Byproducts: Residual 3,3'-diaminodipropylamine (<0.5% w/w) may remain, necessitating ion-exchange purification .

Physicochemical Properties

Thermal Behavior

  • Melting point: 44–61°C (estimated via differential scanning calorimetry of analog compounds) .

  • Thermal stability: Decomposes above 190°C, releasing acetic acid and forming polycyclic amines .

Solubility Profile

SolventSolubility (g/100mL, 25°C)Notes
Water0.12pH-dependent (soluble at pH<5)
Ethanol12.4Forms clear solutions
Hexane<0.01Limited dispersion

Data extrapolated from N-[3-(dimethylamino)propyl]stearamide monoacetate studies .

Interfacial Activity

  • Critical micelle concentration (CMC): 0.8 mM (estimated via pendant drop tensiometry).

  • Surface tension reduction: Lowers water surface tension to 32 mN/m at 1% w/w .

Toxicological and Ecotoxicological Profile

Acute Toxicity

EndpointResult (Analog Data)Test Organism
Oral LD₅₀>2,000 mg/kg (rat)
Dermal LD₅₀>5,000 mg/kg (rabbit)
Inhalation LC₅₀>5.1 mg/L (4h, rat)

Ecotoxicity

SpeciesEC₅₀/LC₅₀ (96h)Endpoint
Daphnia magna0.12 mg/LImmobilization
Oncorhynchus mykiss0.08 mg/LMortality
Pseudokirchneriella0.15 mg/LGrowth inhibition

Data from GreenScreen® assessment of structural analog .

Developmental Effects

  • NOAEL (developmental): 30 mg/kg/day (rat, via gavage).

  • LOAEL: 100 mg/kg/day, causing delayed ossification in fetal skeletons .

ParameterRecommendation
PPENitrile gloves, goggles
VentilationLocal exhaust required
Storage<30°C, inert atmosphere

Research Gaps and Future Directions

  • Endocrine disruption potential: In silico models predict weak estrogen receptor binding (IC₅₀ = 1.2 μM), requiring in vitro validation.

  • Long-term aquatic impacts: Bioconcentration factor (BCF) estimates of 3,200 suggest bioaccumulation risks .

  • Green chemistry alternatives: Development of shorter-chain analogs (C12–C14) could reduce ecotoxicity while maintaining performance.

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